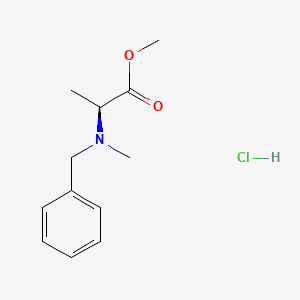

Bzl,ME-L-ala-ome hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Lipase-Catalyzed Synthesis of Peptides

- Lipase from porcine pancreas (PPL) catalyzes the synthesis of peptides containing d-amino acids, such as Bz-Tyr-d-Ala-NH2. This process reaches yields up to 90% in certain conditions, demonstrating the enzyme's effectiveness in peptide bond formation involving d-amino acids (So, Kang, & Kim, 1998).

Protease-Catalyzed Tripeptide Synthesis

- The tripeptide Bz-Arg-Gly-Asp(-OMe)-OH was synthesized using enzymes like trypsin and chymopapain. This process highlights the ability of enzymes to catalyze the formation of specific tripeptides in various conditions, indicating their potential in peptide synthesis (So, Shin, & Kim, 2000).

Crystal Structure and Conformation Analysis

- The dipeptide N-(t-butoxycarbonyl)-L-alanyl-S-benzyl-L-cysteine methyl ester (Boc–Ala–Cys(Bzl)–OMe) has been studied for its crystal structure, revealing insights into the molecular arrangement and hydrogen bonding patterns. This kind of analysis is crucial for understanding the physical and chemical properties of peptides (Sukumar, Ponnuswamy, & Jayakumar, 1994).

Synthesis and Optimization of Peptides

- A study on the synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) utilized benzyl group (Bzl) protected carboxylic acid derivatives. The methodology developed for incorporating these groups into peptide backbones without protecting the N-OH and for removing the Bzl under mild conditions has implications in the field of peptide synthesis (Al Shaer, de la Torre, & Albericio, 2020).

Mechano-Chemical Transduction in Gels

- Studies on mechano-chemical transduction in polymer gels undergoing the Belousov-Zhabotinsky (BZ) reaction explore how mechanical pressure can trigger chemical signals. This research has potential applications in creating self-adjusting materials and touch-sensitive sensors (Kuksenok, Yashin, & Balazs, 2007).

Safety And Hazards

“Bzl,ME-L-ala-ome hcl” should be handled with care. Some general safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area2.

Zukünftige Richtungen

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature12.

Eigenschaften

IUPAC Name |

methyl (2S)-2-[benzyl(methyl)amino]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-10(12(14)15-3)13(2)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBCEVICCCLGHO-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N(C)CC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N(C)CC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bzl,ME-L-ala-ome hcl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.